molecular formula C16H6O4 B14696984 4,11-Epoxyanthra[2,3-c]furan-1,3-dione CAS No. 26851-45-6

4,11-Epoxyanthra[2,3-c]furan-1,3-dione

Cat. No.: B14696984
CAS No.: 26851-45-6
M. Wt: 262.22 g/mol
InChI Key: UYQYAWQKLVWCAU-UHFFFAOYSA-N
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Description

4,11-Epoxyanthra[2,3-c]furan-1,3-dione is a complex organic compound characterized by its unique fused ring structure, which includes an epoxide group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a reaction involving the cyclopropanation of 3-chloro-3-phenyldiazirines followed by Cloke-Wilson rearrangement and elimination of HCl can yield multi-substituted furans .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as palladium-catalyzed cycloisomerization or copper-catalyzed formal cycloaddition are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the epoxide group, potentially opening the ring to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction might produce alcohols or alkanes.

Scientific Research Applications

4,11-Epoxyanthra[2,3-c]furan-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,11-Epoxyanthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets through its epoxide and furan groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways. The compound’s ability to undergo [4+2] cycloaddition reactions is particularly noteworthy, as it can form stable adducts with other molecules .

Comparison with Similar Compounds

    Anthracene Derivatives: These compounds share a similar polycyclic structure but lack the epoxide and furan functionalities.

    Furan Derivatives: Compounds like 2,5-dimethylfuran have similar furan rings but differ in their substitution patterns and overall reactivity.

Uniqueness: 4,11-Epoxyanthra[2,3-c]furan-1,3-dione is unique due to its combination of an epoxide group and a furan ring within a polycyclic framework. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

CAS No.

26851-45-6

Molecular Formula

C16H6O4

Molecular Weight

262.22 g/mol

IUPAC Name

15,18-dioxapentacyclo[10.5.1.02,11.04,9.013,17]octadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C16H6O4/c17-15-11-12(16(18)20-15)14-10-6-8-4-2-1-3-7(8)5-9(10)13(11)19-14/h1-6H

InChI Key

UYQYAWQKLVWCAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C5C(=C3O4)C(=O)OC5=O

Origin of Product

United States

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